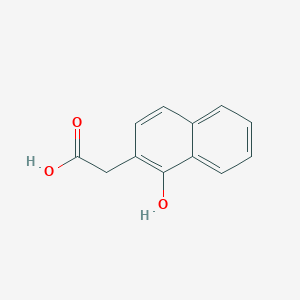

(1-Hydroxynaphthalen-2-yl)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1-hydroxynaphthalen-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c13-11(14)7-9-6-5-8-3-1-2-4-10(8)12(9)15/h1-6,15H,7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAJOWLIZWINUIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90709838 | |

| Record name | (1-Hydroxynaphthalen-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90709838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10441-47-1 | |

| Record name | (1-Hydroxynaphthalen-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90709838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. It provides insights into the chemical environment of individual protons and carbon atoms.

Proton NMR (¹H NMR) for Proton Environments

Proton NMR (¹H NMR) spectroscopy reveals the arrangement of protons within a molecule. For a related compound, 1-naphthaleneacetic acid, the ¹H NMR spectrum shows distinct signals corresponding to the different protons. chemicalbook.com The protons of the naphthalene (B1677914) ring typically appear in the aromatic region (around 7.0-8.5 ppm), while the methylene (B1212753) (-CH2-) protons of the acetic acid group appear as a singlet at a higher field. In (1-Hydroxynaphthalen-2-yl)acetic acid, the presence of the hydroxyl group would further influence the chemical shifts of the neighboring aromatic protons. The hydroxyl proton itself would likely appear as a broad singlet, the exact position of which can be dependent on factors like solvent and concentration.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The spectrum would show signals for the ten carbon atoms of the naphthalene ring, the methylene carbon, and the carbonyl carbon of the carboxylic acid group. np-mrd.orgchemicalbook.com For instance, in a similar compound, the carbonyl carbon of a carboxylic acid typically resonates at a low field (around 170-180 ppm), while the aromatic carbons appear in the range of 110-150 ppm. researchgate.net The specific chemical shifts of the naphthalenic carbons are influenced by the positions of the hydroxyl and acetic acid substituents.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may differ from experimental data.)

| Atom | Predicted Chemical Shift (ppm) |

| C1 | 150.0 |

| C2 | 120.0 |

| C3 | 125.0 |

| C4 | 128.0 |

| C4a | 130.0 |

| C5 | 126.0 |

| C6 | 124.0 |

| C7 | 123.0 |

| C8 | 127.0 |

| C8a | 134.0 |

| CH₂ | 35.0 |

| COOH | 175.0 |

Two-Dimensional NMR Techniques (e.g., HSQC) for Connectivity and Interactions

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for establishing the connectivity between protons and the carbon atoms they are directly attached to. nih.govhmdb.ca An HSQC spectrum of this compound would show correlation peaks between the signals in the ¹H NMR spectrum and the corresponding signals in the ¹³C NMR spectrum. nih.gov This allows for the unambiguous assignment of proton and carbon signals, confirming the structure of the molecule. For example, the methylene protons would show a correlation to the methylene carbon signal, and each aromatic proton would correlate to its respective aromatic carbon. nih.govhmdb.ca

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. chemicalbook.comlibretexts.org The IR spectrum of this compound would exhibit characteristic absorption bands. A very broad absorption in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. libretexts.orgshout.education The C=O (carbonyl) stretching vibration of the carboxylic acid would appear as a strong, sharp peak around 1700 cm⁻¹. shout.educationdocbrown.info Additionally, the O-H stretching of the phenolic hydroxyl group would be observed, typically in the range of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methylene group would also be present.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Characteristic Absorption (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | ~1700 (strong, sharp) |

| Phenol (B47542) | O-H stretch | 3200-3600 (broad) |

| Aromatic Ring | C-H stretch | ~3000-3100 |

| Methylene Group | C-H stretch | ~2850-2960 |

| Aromatic Ring | C=C stretch | ~1450-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The naphthalene ring system in this compound is a chromophore that absorbs UV light, leading to π → π* transitions. The UV-Vis spectrum would show characteristic absorption maxima (λmax). The presence of the hydroxyl and carboxylic acid groups, which are auxochromes, can cause a shift in the absorption bands to longer wavelengths (a bathochromic or red shift) and an increase in the intensity of the absorption. The spectrum of 1-naphthalenol, a related compound, shows distinct absorption peaks. nist.gov The exact λmax values for this compound would depend on the solvent used for the analysis. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the exact molecular weight of the compound. The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH) or the entire acetic acid side chain. The characterization of fragmentation patterns of similar hydroxy acids has been studied to understand their catabolic pathways. nih.gov High-resolution mass spectrometry (HRMS) can be used to determine the precise mass of the molecular ion and its fragments, which helps in confirming the molecular formula. nih.govthermofisher.com

Single Crystal X-ray Diffraction for Absolute Molecular Structure and Conformation

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and torsional angles, which together define the molecule's conformation. For a chiral molecule like this compound, this technique, when successfully applied to a suitable single crystal of one of its enantiomers (often as a salt with a chiral counter-ion), can establish the absolute configuration without ambiguity through the analysis of anomalous dispersion.

However, a published crystal structure for this compound, which would provide the necessary data for a detailed discussion of its molecular and supramolecular features, is not available. Such data would typically be presented in a crystallographic information file (CIF) and include key parameters as shown in the hypothetical table below.

Table 1: Hypothetical Crystallographic Data for this compound (Note: The following data is illustrative and not based on experimental results.)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₀O₃ |

| Formula Weight | 202.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | 90 |

| β (°) | Data not available |

| γ (°) | 90 |

| Volume (ų) | Data not available |

| Z | 2 |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular dichroism (CD) spectroscopy is a vital chiroptical technique used to investigate the stereochemical features of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light by a chiral sample. The resulting CD spectrum, with its characteristic positive and negative peaks (Cotton effects), is unique to a specific enantiomer.

For the determination of the absolute configuration of this compound, experimental CD spectra of its enantiomers would be recorded and compared with theoretical spectra generated through quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT). A match between the experimental spectrum of an enantiomer and the calculated spectrum for a specific configuration (R or S) allows for the unambiguous assignment of its absolute configuration.

A detailed analysis would involve discussing the observed Cotton effects and relating them to the electronic transitions within the naphthalene chromophore. However, no published experimental or theoretical CD spectra for the enantiomers of this compound could be found.

Table 2: Hypothetical Circular Dichroism Data for Enantiomers of this compound (Note: The following data is illustrative and not based on experimental results.)

| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

|---|---|---|

| (+)-Enantiomer | Data not available | Data not available |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researchgate.net It is particularly effective for geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For (1-Hydroxynaphthalen-2-yl)acetic acid, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G++, would precisely predict its bond lengths, bond angles, and dihedral angles. mdpi.com This optimized geometry is the foundational step for all further computational analyses. researchgate.net

Interactive Table: Example of Predicted Geometrical Parameters for this compound using DFT. This table represents typical data that would be generated from a DFT geometry optimization. The values are illustrative.

| Parameter | Bond/Atoms | Predicted Value |

| Bond Length | O-H (hydroxyl) | 0.97 Å |

| Bond Length | C=O (carboxyl) | 1.22 Å |

| Bond Length | C-O (carboxyl) | 1.35 Å |

| Bond Angle | C-C-O (hydroxyl) | 120.5° |

| Bond Angle | O=C-O (carboxyl) | 124.0° |

| Dihedral Angle | C1-C2-C(H2)-C(OOH) | ~109° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. irjweb.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.comnih.gov A small energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, a HOMO-LUMO analysis would calculate these energy values and derive global reactivity descriptors. mdpi.com

Interactive Table: Example of Calculated Electronic Properties for this compound. This table shows typical quantum chemical descriptors derived from HOMO and LUMO energies. The values are illustrative.

| Parameter | Formula | Predicted Value (eV) |

| HOMO Energy (EHOMO) | - | -6.50 |

| LUMO Energy (ELUMO) | - | -1.80 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.70 |

| Ionization Potential (I) | -EHOMO | 6.50 |

| Electron Affinity (A) | -ELUMO | 1.80 |

| Global Hardness (η) | (I - A) / 2 | 2.35 |

| Global Softness (S) | 1 / (2η) | 0.21 |

| Electronegativity (χ) | (I + A) / 2 | 4.15 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.66 |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. libretexts.org It is invaluable for identifying the regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. numberanalytics.com The MEP map is color-coded, typically with red indicating regions of high electron density (negative potential, prone to electrophilic attack) and blue indicating regions of low electron density (positive potential, prone to nucleophilic attack). researchgate.net For this compound, an MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and carboxylic acid groups, highlighting them as sites for hydrogen bonding and interaction with electrophiles. researchgate.netpearson.com The hydrogen atom of the hydroxyl group would exhibit a positive potential.

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the electron density to define atomic properties and characterize chemical bonding. AIM analysis can identify and quantify the strength of both covalent bonds and weaker non-covalent interactions, such as hydrogen bonds. osti.gov In this compound, AIM would be crucial for characterizing the intramolecular hydrogen bond that can form between the hydroxyl group at the C1 position and the carbonyl oxygen of the acetic acid moiety at the C2 position. The analysis would locate a bond critical point (BCP) between the hydrogen and oxygen atoms, and the electron density (ρ) and its Laplacian (∇²ρ) at this point would reveal the nature and strength of the interaction. osti.gov

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods can predict the NLO properties of a molecule by calculating its electric dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β₀). researchgate.net A large hyperpolarizability value indicates a strong NLO response. These properties are calculated using DFT, and for this compound, the presence of the electron-rich naphthalene (B1677914) ring system conjugated with the carboxylic acid group suggests it may possess significant NLO properties. uobasrah.edu.iq

Interactive Table: Example of Calculated NLO Properties for this compound. This table presents typical NLO parameters that would be calculated. The values are illustrative and often compared to a standard like urea (B33335).

| Property | Predicted Value (a.u.) |

| Dipole Moment (μ) | 3.5 D |

| Mean Polarizability (α) | 150 x 10-24 esu |

| First Hyperpolarizability (β₀) | 250 x 10-30 esu |

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational simulation technique used to predict the preferred orientation of a ligand when bound to a target protein. dntb.gov.uayoutube.com This method is central to structure-based drug design. A docking study of this compound against a specific protein target would involve placing the molecule into the protein's binding site and using a scoring function to estimate the binding affinity, typically reported in kcal/mol. nih.govmdpi.com The results would also detail the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. researchgate.net

Interactive Table: Example of Molecular Docking Results for this compound with a Hypothetical Protein Target. This table illustrates the kind of data a molecular docking simulation provides.

| Protein Target | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

| Example Kinase | -8.5 | LYS 76 | Hydrogen Bond |

| GLU 91 | Hydrogen Bond | ||

| LEU 130 | Hydrophobic | ||

| PHE 145 | π-π Stacking |

Conformational Analysis and Energy Minimization

The flexibility of the acetic acid side chain attached to the rigid naphthalene core of this compound gives rise to various possible spatial arrangements, or conformers. Conformational analysis is the systematic study of these different conformers and their relative energies to identify the most stable structures.

A comprehensive conformational search is typically the initial step. This can be performed using molecular mechanics force fields, such as MMFF94, or through semi-empirical methods. These methods allow for a rapid exploration of the potential energy surface to identify a set of low-energy conformers. The primary degrees of freedom are the torsion angles involving the C1-C(acetic acid) bond and the bonds within the acetic acid moiety itself.

Following the initial search, the geometries of the identified conformers are then optimized at a higher level of theory, most commonly using Density Functional Theory (DFT). The choice of functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) is crucial for obtaining accurate energies and geometries. The energy minimization process refines the structure of each conformer to a local minimum on the potential energy surface.

The relative energies of these optimized conformers are then calculated, often including corrections for zero-point vibrational energy, to determine their thermodynamic populations at a given temperature according to the Boltzmann distribution. The results of such an analysis would typically be presented in a table format, outlining the key dihedral angles and relative energies of the most stable conformers.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (C2-C1-Cα-Cβ) (°) | Relative Energy (kcal/mol) |

| 1 | 60 | 0.00 |

| 2 | -60 | 0.15 |

| 3 | 180 | 1.20 |

| 4 | 0 | 2.50 |

Note: This table is illustrative and based on expected conformational preferences. Specific values would be derived from actual quantum chemical calculations.

Simulation of Spectroscopic Properties (e.g., TD-DFT CD Calculations)

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption and circular dichroism (CD) spectra of chiral molecules. nih.gov Since this compound possesses a chiral center if the orientation of the acetic acid group is fixed relative to the naphthalene plane, TD-DFT calculations can be instrumental in correlating its absolute configuration with its chiroptical properties.

The process begins with the optimized geometries of the most stable conformers obtained from the conformational analysis described in the previous section. For each of these low-energy conformers, a TD-DFT calculation is performed. This calculation simulates the electronic transitions of the molecule by computing the excitation energies and the corresponding oscillator strengths (for UV-Vis spectra) and rotatory strengths (for CD spectra). nih.gov

The individual spectra of each conformer are then weighted according to their Boltzmann population and summed to generate a final, theoretical spectrum. This computed spectrum can then be compared with an experimentally measured spectrum to affirm the absolute configuration of the compound. The choice of functional and basis set for the TD-DFT calculation is again critical for achieving accuracy that allows for a reliable comparison with experimental data. nih.gov

Table 2: Hypothetical Calculated Spectroscopic Data for the Most Stable Conformer of this compound

| Excitation Wavelength (nm) | Oscillator Strength | Rotatory Strength (R) |

| 295 | 0.25 | +15.2 |

| 270 | 0.18 | -8.5 |

| 245 | 0.35 | +22.1 |

| 220 | 0.50 | -30.7 |

Note: This table represents hypothetical data that would be generated from a TD-DFT calculation. The signs and magnitudes of the rotatory strengths are crucial for determining the shape of the CD spectrum.

Mechanistic Investigations of Molecular Interactions

Studies of Binding to Biological Macromolecules (e.g., Proteins)

Naproxen primarily exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. hopkinsarthritis.org Extensive research, including X-ray crystallography, has provided a detailed picture of how Naproxen binds to these protein targets. nih.govnih.gov

X-ray crystallography studies of Naproxen in complex with murine COX-2 have revealed that the inhibitor binds within the enzyme's active site, a long, hydrophobic channel. nih.gov The naphthalene (B1677914) ring of Naproxen penetrates deep into this channel, positioning itself to interact with several key amino acid residues.

The binding pocket for Naproxen within COX-2 is primarily defined by a constellation of hydrophobic and polar amino acid residues. The α-methyl group of Naproxen is oriented towards the mouth of the channel, while the carboxylate group is positioned to interact with polar residues at the opening of the active site. nih.gov

Table 1: Key Amino Acid Residues in the COX-2 Binding Pocket for Naproxen

| Interacting Residue | Location in Binding Pocket |

| Arg-120 | Forms a salt bridge with the carboxylate group of Naproxen. |

| Tyr-355 | Forms a hydrogen bond with the carboxylate group of Naproxen. |

| Val-349 | Contributes to the hydrophobic pocket accommodating the naphthalene ring. |

| Leu-352 | Interacts with the naphthalene ring through hydrophobic interactions. |

| Ser-353 | In the vicinity of the bound inhibitor. |

| Tyr-385 | A key catalytic residue located near the bound Naproxen. |

| Trp-387 | Forms a unique interaction with the methoxy (B1213986) group of Naproxen. nih.gov |

| Arg-513 | Located at the entrance of the active site channel. |

| Phe-518 | Contributes to the hydrophobic environment of the binding pocket. |

| Val-523 | Lines the hydrophobic channel where the naphthalene ring binds. |

| Ser-530 | A critical residue for the catalytic activity of COX enzymes. |

This table is generated based on crystallographic data of Naproxen bound to COX-2. nih.gov

The stable binding of Naproxen within the COX-2 active site is a result of a combination of several intermolecular forces:

Electrostatic Interactions and Hydrogen Bonding: The negatively charged carboxylate group of Naproxen is crucial for its binding. It forms a salt bridge with the positively charged guanidinium (B1211019) group of Arginine-120 and a hydrogen bond with the hydroxyl group of Tyrosine-355. These interactions anchor the inhibitor at the entrance of the active site. nih.gov

Hydrophobic Interactions: The bicyclic naphthalene ring, being lipophilic, fits snugly into the hydrophobic channel of the COX active site. It establishes van der Waals interactions with the side chains of numerous nonpolar residues, including Val-349, Leu-352, Phe-518, and Val-523, which stabilizes the complex. nih.gov

Unique π-Stacking Interaction: A notable interaction occurs between the methoxy group of Naproxen and the indole (B1671886) ring of Tryptophan-387. nih.gov This interaction appears to be quite specific for Naproxen, as mutation of Trp-387 to Phenylalanine significantly reduces the inhibitory potency of Naproxen. nih.govnih.gov

Enzymatic Inhibition Mechanisms at the Molecular Level

Naproxen functions as a competitive inhibitor of the COX enzymes. hopkinsarthritis.org This means that it competes with the natural substrate, arachidonic acid, for binding to the active site. By occupying the active site, Naproxen physically obstructs the entry of arachidonic acid, thereby preventing its conversion into prostaglandins, which are key mediators of inflammation and pain. hopkinsarthritis.orgacs.org

The molecular basis for this competitive inhibition lies in the strong and specific interactions detailed in the previous sections. The combination of electrostatic interactions of the carboxylate group and the extensive hydrophobic interactions of the naphthalene ring allows Naproxen to bind with high affinity to the active site, effectively blocking substrate access. The inhibition is reversible, meaning that if the concentration of the substrate is increased sufficiently, it can displace the inhibitor and overcome the inhibitory effect.

Spectroscopic Probes for Molecular Recognition Events (e.g., NMR Chemical Shift Perturbation Studies)

While X-ray crystallography provides a static picture of the protein-ligand complex, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) can offer insights into the dynamics of these interactions in solution. Chemical Shift Perturbation (CSP) is a powerful NMR method used to map the binding site of a ligand on a protein.

In a typical CSP experiment, the 2D ¹H-¹⁵N HSQC spectrum of an isotope-labeled protein is recorded in the absence and presence of the ligand. Upon ligand binding, the chemical environment of the amino acid residues in the binding site and surrounding regions is altered, leading to changes (perturbations) in the chemical shifts of their corresponding peaks in the NMR spectrum.

Although specific NMR CSP studies detailing the interaction of Naproxen with COX enzymes are not extensively reported in the primary literature, this technique is widely used to study the binding of small molecules to protein targets. For a hypothetical study of Naproxen binding to a target protein, one would expect to observe significant chemical shift perturbations for the amide protons of residues lining the binding pocket, confirming the interactions observed in the crystal structure.

Table 2: Hypothetical Chemical Shift Perturbations for Naproxen Binding

| Residue Number | Amino Acid | Chemical Shift Perturbation (Δδ, ppm) |

| 120 | Arginine | High |

| 349 | Valine | Moderate |

| 352 | Leucine | Moderate |

| 355 | Tyrosine | High |

| 387 | Tryptophan | High |

| 518 | Phenylalanine | Moderate |

| 523 | Valine | Moderate |

This table represents a hypothetical outcome of an NMR chemical shift perturbation experiment, illustrating the expected magnitude of changes for key interacting residues based on crystallographic data.

Structure Activity Relationship Sar Investigations at the Molecular Level

Impact of Substituents on Molecular Recognition and Binding Affinity

The specific arrangement and chemical nature of the functional groups on the (1-Hydroxynaphthalen-2-yl)acetic acid scaffold are critical for its biological function. Molecular recognition by a target, typically a protein receptor or enzyme, depends on a precise combination of steric and electronic interactions, including hydrogen bonds, electrostatic interactions, and hydrophobic contacts.

The phenolic 1-hydroxyl group is a pivotal feature of the molecule, significantly influencing its binding affinity and specificity. This group can act as both a hydrogen bond donor and acceptor, forming crucial connections within a biological binding pocket. Studies on structurally similar compounds, such as N-(4-Hydroxynaphthalen-1-yl)arylsulfonamides, have demonstrated that the hydroxyl group is essential for interaction with the target protein. acs.org The introduction of hydroxyl groups to a flavonoid ring system, a different class of compounds, has also been shown to increase hydrogen bonding interactions with surrounding amino acid residues, which can lead to enhanced inhibitory activity. nih.gov

Modification or removal of this hydroxyl group would be expected to have a profound impact on biological activity. For instance, converting the hydroxyl to a methoxy (B1213986) ether (-OCH₃) would eliminate its ability to donate a hydrogen bond, which could disrupt a key interaction with an amino acid residue like aspartate or glutamate (B1630785) in a target protein.

Table 1: Postulated Impact of 1-Hydroxyl Group Modifications on Binding Interactions

| Modification | Potential H-Bonding | Expected Impact on Affinity | Rationale |

| -OH (unmodified) | Donor & Acceptor | Baseline | Forms key hydrogen bonds with target. |

| -OCH₃ (O-methylation) | Acceptor only | Likely Decrease | Loss of hydrogen bond donor capability. |

| -H (Deoxygenation) | None | Significant Decrease | Complete loss of hydrogen bonding at this position. |

| -OAc (Acetylation) | Acceptor only | Likely Decrease | Increased steric bulk and loss of donor capability. |

The acetic acid side chain at the 2-position is another critical determinant of activity. Its carboxyl group (-COOH) is ionizable at physiological pH, carrying a negative charge that allows it to form strong electrostatic interactions (salt bridges) with positively charged amino acid residues like arginine or lysine. acs.org In studies on Mcl-1 inhibitors with a similar structural motif, a thioacetic acid moiety was found to mimic the conserved aspartic acid of BH3-only peptides, with its carboxylate engaging in electrostatic interactions with asparagine and arginine residues in the binding site. acs.org Removing this acidic side chain or replacing it with a non-acidic group, such as a thiobutyl group, resulted in a complete loss of binding, underscoring its necessity. acs.org

Naphthylacetic acids, which lack the 1-hydroxyl group but possess the acetic acid moiety, are known to function as synthetic plant auxin hormones, activating processes like cell division and water uptake, which highlights the biological importance of this side chain. mdpi.com The flexibility of the methylene (B1212753) linker (-CH₂-) allows the carboxylate to adopt an optimal orientation to interact with its binding partner.

The bicyclic naphthalene (B1677914) ring serves as a rigid scaffold, positioning the hydroxyl and acetic acid groups for optimal target interaction. Its large, flat, and lipophilic surface can engage in favorable hydrophobic and π-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a binding pocket.

Introducing substituents onto the naphthalene ring can modulate the molecule's physicochemical properties, such as lipophilicity, electronics, and steric profile, thereby fine-tuning its binding affinity and selectivity. For example, in related 1-hydroxynaphthalene-2-carboxanilides, halogen substitutions were used to systematically alter lipophilicity. mdpi.com While direct SAR data for substitutions on the naphthalene ring of this compound is not extensively detailed, general principles suggest that:

Electron-withdrawing groups (e.g., -Cl, -NO₂) could alter the acidity of the phenolic hydroxyl group and influence electronic interactions.

Electron-donating groups (e.g., -OCH₃) might enhance π-stacking interactions.

Bulky substituents could create steric hindrance or, conversely, exploit an unoccupied hydrophobic pocket to increase affinity.

Table 2: Hypothetical Influence of Naphthalene Ring Substituents on Activity

| Position | Substituent | Electronic Effect | Potential Impact on Activity |

| C4 | -Cl | Electron-withdrawing | May alter pKa of 1-hydroxyl group; modulates lipophilicity. |

| C6 | -OCH₃ | Electron-donating | May enhance π-stacking interactions. |

| C7 | -F | Electron-withdrawing | Can form specific fluorine-protein contacts. |

| C4 | -CH₃ | Electron-donating, Bulky | Increases lipophilicity; potential for steric effects. |

Rational Design and Synthesis of SAR Probes

The rational design of analogs of this compound is a key strategy for probing SAR and optimizing lead compounds. This process involves the targeted synthesis of molecules with systematic structural variations to test hypotheses about molecular interactions. acs.orgmdpi.com

A typical synthetic approach might begin with 1-hydroxy-2-naphthoic acid, a related and commercially available starting material. nih.gov The synthesis of the target compound and its probes could involve a multi-step sequence. For instance, the carboxyl group of 1-hydroxy-2-naphthoic acid could be reduced to a hydroxymethyl group, which is then converted to a halomethyl group and subsequently reacted with cyanide to introduce a nitrile. Hydrolysis of the nitrile would yield the desired this compound. Alternatively, condensation reactions can be employed to build the molecule. The synthesis of related 1-hydroxynaphthalene-2-carboxanilides has been achieved via microwave-assisted condensation of 1-hydroxy-2-naphthoic acid with various anilines. nih.govresearchgate.net This general approach allows for the creation of a library of compounds where the hydroxyl group is modified, the acetic acid chain is altered in length or acidity, or various substituents are placed on the naphthalene ring to systematically explore the chemical space around the parent molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle is that variations in the biological activity of a set of congeneric molecules are dependent on the variations in their structural or physicochemical properties. nih.govnih.gov

For a series of this compound analogs, a QSAR model would take the form of an equation:

Activity = f(Descriptor₁, Descriptor₂, ... Descriptorₙ)

To develop such a model, a dataset of synthesized analogs with experimentally measured biological activities is required. For each analog, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure:

Hydrophobic descriptors: such as logP, which measures lipophilicity. nih.gov

Electronic descriptors: such as Hammett constants (σ) or calculated atomic charges, which describe the electron-donating or -withdrawing nature of substituents.

Steric descriptors: such as Molar Refractivity (MR) or Taft parameters, which relate to the size and shape of the molecule or its substituents. nih.gov

Topological descriptors: which describe molecular branching and connectivity.

Statistical methods, such as multiple linear regression or more advanced machine learning algorithms like k-nearest neighbors (KNN) or neural networks, are then used to derive the mathematical function that best correlates the descriptors with the observed activity. nih.govnih.gov A robust QSAR model can then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and guiding the rational design of more potent molecules. nih.gov

Table 3: Example Data Structure for a QSAR Study

| Compound | Substituent (X) | logP (Hydrophobic) | Molar Refractivity (Steric) | Hammett σ (Electronic) | Biological Activity (IC₅₀, µM) |

| 1 | H | 3.10 | 6.50 | 0.00 | 15.2 |

| 2 | 4-Cl | 3.85 | 7.01 | 0.23 | 8.5 |

| 3 | 6-OCH₃ | 3.05 | 7.25 | -0.27 | 12.1 |

| 4 | 7-NO₂ | 3.01 | 7.15 | 0.78 | 25.8 |

Coordination Chemistry and Metal Complexation Studies

(1-Hydroxynaphthalen-2-yl)acetic acid as a Ligand in Metal Coordination

This compound possesses two key functional groups that can participate in the coordination with metal ions: the hydroxyl (-OH) group attached to the naphthalene (B1677914) ring and the carboxylate (-COO⁻) group from the acetic acid moiety. The presence of both a hydroxyl and a carboxyl group allows the molecule to act as a bidentate or potentially a bridging ligand, forming a stable chelate ring with a metal ion. The deprotonation of the carboxylic acid and the hydroxyl group facilitates the formation of strong coordinate bonds with the metal center.

The coordination behavior of this compound can be inferred from studies on related naphthalene-based acetic acids and other hydroxynaphthoic derivatives. For instance, carboxylates, in general, are versatile ligands that can coordinate to metal ions in various modes, including monodentate, bidentate chelating, and bridging fashions. The specific coordination mode is influenced by several factors, such as the nature of the metal ion, the reaction conditions, and the presence of other co-ligands in the coordination sphere. mdpi.com

In the case of this compound, the formation of a five- or six-membered chelate ring involving the hydroxyl oxygen, the carboxylate oxygen, and the metal ion is highly probable. This chelation enhances the stability of the resulting metal complex compared to coordination with monodentate ligands.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound as a ligand would typically involve the reaction of a soluble salt of the desired metal with the ligand in a suitable solvent. The reaction is often carried out under reflux to ensure completion. The choice of the metal salt (e.g., chlorides, acetates, or nitrates) and the solvent can influence the structure and composition of the final complex. uodiyala.edu.iq

While direct studies on the synthesis of metal complexes with this compound are not extensively documented, research on analogous compounds provides insight into the synthetic methodologies and characterization techniques that would be employed. For example, the synthesis of transition metal complexes with a Schiff base ligand derived from 2-hydroxy-1-naphthaldehyde (B42665) involved the direct reaction of the ligand with metal chlorides or acetates in an ethanolic solution. Similarly, new heterocyclic ligands incorporating the (2-hydroxynaphthalen-1-yl) moiety have been used to synthesize complexes with various metal salts, including cobalt, nickel, copper, and zinc chlorides. uodiyala.edu.iqresearchgate.net

The characterization of these complexes is crucial to determine their structure and properties. A combination of spectroscopic and analytical techniques is typically used:

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify the coordination sites of the ligand. A shift in the vibrational frequencies of the C=O group of the carboxylic acid and the C-O stretching of the hydroxyl group upon complexation provides evidence of their involvement in bonding with the metal ion. The appearance of new bands corresponding to metal-oxygen (M-O) vibrations further confirms the formation of the complex. nih.gov

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the coordination sphere around the metal ion. The d-d transitions of the metal ions and the ligand-to-metal charge transfer (LMCT) bands are characteristic of the complex formed. uodiyala.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its complexes, particularly for diamagnetic metal ions. Changes in the chemical shifts of the protons and carbons near the coordination sites can elucidate the binding mode of the ligand. nih.gov

Mass Spectrometry: This technique helps in determining the molecular weight and stoichiometry of the synthesized complexes.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the precise coordination geometry of the metal complex. mdpi.com

The table below summarizes the characterization techniques used for analogous metal complexes.

| Technique | Information Obtained |

| FT-IR Spectroscopy | Identification of coordinating groups (hydroxyl and carboxylate) through shifts in vibrational frequencies. nih.gov |

| UV-Visible Spectroscopy | Determination of the coordination geometry around the metal ion. uodiyala.edu.iq |

| NMR Spectroscopy | Elucidation of the ligand's binding mode in diamagnetic complexes. nih.gov |

| Mass Spectrometry | Determination of molecular weight and stoichiometry. |

| X-ray Crystallography | Precise determination of the three-dimensional structure of the complex. mdpi.com |

Chelation Properties and Coordination Modes of Naphthyl Acetic Acid Derivatives

Naphthyl acetic acid derivatives, particularly those with additional donor groups like the hydroxyl group in this compound, are effective chelating agents. The ability to form a stable ring structure with a metal ion is a key feature of these ligands. The stability of the resulting chelate is influenced by factors such as the size of the chelate ring, the number of rings formed, and the nature of the donor atoms.

Carboxylate ligands derived from naphthalene acetic acids can adopt a variety of coordination modes, as illustrated in the general literature. mdpi.com These include:

Monodentate: Only one of the carboxylate oxygen atoms binds to the metal ion.

Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same metal ion, forming a four-membered ring.

Bidentate Bridging: The carboxylate group bridges two different metal ions.

In the case of this compound, the presence of the hydroxyl group introduces the possibility of forming a more stable five- or six-membered chelate ring by coordinating through one carboxylate oxygen and the hydroxyl oxygen. This bidentate O,O'-chelation is a common and stable coordination mode for ligands containing both carboxylate and hydroxyl functionalities.

Emerging Research Directions for 1 Hydroxynaphthalen 2 Yl Acetic Acid

Development of Innovative Synthetic Methodologies

The synthesis of (1-Hydroxynaphthalen-2-yl)acetic acid and its derivatives is evolving beyond traditional methods. Researchers are exploring more efficient, selective, and sustainable synthetic routes. Innovations focus on multi-step syntheses that allow for precise control over the molecular architecture.

One promising approach involves the use of precursor molecules like 1-Naphthaleneacetic acid. A relevant synthetic strategy demonstrates the coupling of 1-Naphthaleneacetic acid with an amino acid ester, such as glycine (B1666218) ethyl ester hydrochloride, in the presence of a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and a base like triethylamine. researchgate.net This type of reaction, typically conducted in a solvent like dichloromethane, forms an amide bond and can be adapted to create a variety of derivatives. researchgate.net

Another innovative strategy involves the catalytic hydrogenation of functionalized naphthol precursors. For instance, a Mannich base, such as 2-morpholinomethyl-1-naphthol, can be hydrogenated using a palladium on carbon (Pd/C) catalyst to yield 2-methyl-1-naphthol. google.com Subsequent modification of the resulting methyl group to an acetic acid moiety represents a potential pathway. The table below outlines a conceptual multi-step synthesis based on established reactions for related naphthalene (B1677914) compounds.

Table 1: Conceptual Innovative Synthetic Pathway

| Step | Reaction Type | Reactants | Reagents & Conditions | Intermediate/Product |

|---|---|---|---|---|

| 1 | Mannich Reaction | 1-Naphthol (B170400), Formaldehyde, Morpholine | Ethanol, Reflux | 2-Morpholinomethyl-1-naphthol |

| 2 | Catalytic Hydrogenolysis | 2-Morpholinomethyl-1-naphthol | H₂, 10% Pd/C, Ethanol | 2-Methyl-1-naphthol |

| 3 | Radical Bromination | 2-Methyl-1-naphthol | N-Bromosuccinimide (NBS), Benzoyl Peroxide | 2-(Bromomethyl)naphthalen-1-ol |

| 4 | Cyanation | 2-(Bromomethyl)naphthalen-1-ol | Sodium Cyanide (NaCN), DMSO | (1-Hydroxynaphthalen-2-yl)acetonitrile |

This modular approach allows for the introduction of various functional groups at different stages, paving the way for the creation of a library of derivatives for further study.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry is becoming an indispensable tool for predicting the physicochemical properties and biological interactions of molecules like this compound, thereby accelerating research and reducing reliance on purely experimental approaches. acs.org These in silico methods range from quantum mechanics to molecular dynamics simulations. nih.gov

Molecular dynamics (MD) simulations, for example, can model the interaction of a ligand with a biological target over time. In a study on the related compound 1-Naphthaleneacetic acid (NAA), molecular simulation was used to confirm its binding mode with calf thymus DNA (ctDNA). nih.gov The simulations showed that NAA was enriched near the cytosine-guanine base pairs of the DNA. nih.gov Similar methodologies can be applied to this compound to predict its binding affinity and mode of interaction with various proteins or nucleic acids.

Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), are used to calculate the electronic structure, reactivity, and spectroscopic properties of a molecule. nih.gov For this compound, DFT could be used to predict its pKa value, oxidation potential, and optimal geometry, providing insights into its chemical behavior.

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the structural properties of a series of compounds and their biological activity. nih.gov By synthesizing a small library of this compound derivatives and testing their activity, a QSAR model could be developed to predict the activity of new, unsynthesized analogs, guiding the design of more potent compounds.

Table 2: Application of Computational Methods

| Computational Method | Predicted Properties for this compound | Potential Application |

|---|---|---|

| Molecular Dynamics (MD) | Binding free energy, interaction poses, conformational changes | Predicting binding to biological targets (e.g., enzymes, receptors) |

| Density Functional Theory (DFT) | pKa, electrostatic potential, frontier molecular orbitals, IR/UV spectra | Understanding reactivity, acidity, and spectroscopic characteristics |

These computational tools allow for a deep, atom-level understanding of the molecule's behavior, guiding experimental work in a more targeted and efficient manner. mdpi.com

Exploration of Novel Molecular Recognition Events

Molecular recognition, the specific interaction between two or more molecules, is central to biological processes and host-guest chemistry. Research is actively exploring how this compound and its analogs recognize and bind to biological macromolecules.

A key area of investigation is the interaction with nucleic acids. Studies on the closely related plant hormone 1-Naphthaleneacetic acid (NAA) have shown that it can bind to calf thymus DNA (ctDNA). nih.gov Spectroscopic analysis and viscosity measurements confirmed an intercalation binding mode, where the naphthalene ring of NAA inserts between the base pairs of the DNA helix. nih.gov The binding was primarily driven by hydrophobic interactions. nih.gov Given its structural similarity, this compound is hypothesized to engage in similar molecular recognition events with DNA.

Table 3: DNA Binding Parameters for 1-Naphthaleneacetic Acid (NAA) at 298 K

| Parameter | Value | Method | Significance |

|---|---|---|---|

| Binding Constant (K) | 0.60 × 10⁵ L mol⁻¹ | Fluorescence Spectroscopy | Quantifies the strength of the NAA-ctDNA interaction. nih.gov |

| Quenching Constant (Ksv) | 1.58 × 10⁴ L mol⁻¹ | Fluorescence Spectroscopy | Measures the efficiency of fluorescence quenching upon binding. nih.gov |

Beyond DNA, the structural motif of this compound makes it a candidate for binding to various protein targets. As an analog of auxin plant hormones, it may interact with auxin-binding proteins. Furthermore, the hydroxynaphthalene scaffold is present in molecules that interact with other receptors, and exploring these potential recognition events is a frontier of current research. The design of molecules capable of specific recognition is a foundational element for developing targeted therapies and diagnostic tools. caltech.edu

Design of Specialized Molecular Probes and Chemical Tools

A significant emerging direction is the use of this compound as a scaffold for designing specialized molecular probes and chemical tools. nih.gov These tools are crucial for studying biological systems, allowing researchers to visualize, track, or perturb the function of specific proteins or cellular processes. eiu.eduthermofisher.com

The inherent fluorescence of the naphthalene ring system provides a starting point for the development of "turn-on" or "turn-off" fluorescent probes. The fluorescence properties of this compound can change upon binding to a target molecule, providing a detectable signal without the need for an external fluorescent label.

Alternatively, the molecule can be chemically modified to create more sophisticated tools. For instance, the carboxylic acid group provides a convenient handle for attaching other functional units, such as:

Fluorophores: Attaching a bright and photostable dye (e.g., an Alexa Fluor dye) would create a highly sensitive probe for fluorescence microscopy or flow cytometry. thermofisher.com

Biotin: Biotinylation would allow for the isolation of binding partners through affinity purification using streptavidin-coated beads.

Photo-crosslinkers: Incorporating a photo-activatable group would enable the probe to permanently bind to its target upon UV irradiation, facilitating target identification.

The design of such chemical tools is a multidisciplinary effort, combining organic synthesis, chemical biology, and cell biology to create reagents that can answer specific biological questions. uni-regensburg.de The development of probes based on the this compound structure could provide new ways to study cellular pathways where this molecular scaffold shows activity.

Q & A

Q. Q1. What are the standard synthetic routes for (1-Hydroxynaphthalen-2-yl)acetic acid, and how can reaction conditions be optimized?

Answer: The compound is typically synthesized via Friedel-Crafts acylation, where naphthol derivatives react with acetic acid derivatives. For example, 1-hydroxynaphthalene can react with acetic anhydride in the presence of Lewis acids like ZnCl₂ under microwave irradiation (200°C, 20 min), yielding 74% efficiency . Optimization involves adjusting catalyst loading, solvent polarity, and energy input (microwave vs. conventional heating). Advanced studies may employ DoE (Design of Experiments) to evaluate temperature, time, and molar ratios systematically.

Structural Characterization

Q. Q2. How is X-ray crystallography applied to determine the molecular structure of this compound?

Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in polar solvents (e.g., ethanol/water). Data collection uses Mo-Kα radiation (λ = 0.71073 Å), and refinement is performed using SHELXL . Key parameters include R-factor (<5%), hydrogen bonding networks, and torsion angles. Advanced studies may compare experimental data with DFT-optimized geometries to validate computational models.

Acid-Base Properties

Q. Q3. How do the acid dissociation constants (pKa) of this compound influence its reactivity?

Answer: The hydroxyl and carboxylic acid groups confer dual acidity. Potentiometric titration (0.1 M NaOH, 25°C) with a glass electrode can determine pKa values. The hydroxyl group (pKa ~9–11) and carboxylic acid (pKa ~2–4) enable pH-dependent solubility and reactivity. Advanced research uses UV-Vis spectroscopy to monitor deprotonation equilibria, critical for designing pH-responsive drug delivery systems .

Safety and Handling

Q. Q4. What safety protocols are essential for handling this compound in laboratory settings?

Answer: Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact. In case of exposure, rinse with water for 15 minutes and seek medical attention. Store in airtight containers at 2–8°C, away from oxidizing agents. Emergency spill protocols include neutralization with sodium bicarbonate and disposal via hazardous waste channels .

Advanced Derivative Synthesis

Q. Q5. How can this compound be functionalized to create bioactive derivatives?

Answer: The hydroxyl group undergoes nucleophilic substitution (e.g., alkylation with bromoacetophenone), while the acetic acid moiety enables esterification. For example, KOH-mediated condensation with aryl halides in pyridine yields dione derivatives (72% yield), validated by ¹H NMR (δ 15.2 ppm for hydroxyl protons) . Advanced workflows integrate automated parallel synthesis for high-throughput screening.

Analytical Purity Assessment

Q. Q6. Which analytical methods are most effective for assessing the purity of this compound?

Answer: Reverse-phase HPLC (C18 column, 0.1% H₃PO₄/MeCN gradient) detects impurities at 254 nm. Purity >98% is achievable via recrystallization from ethanol. For structural confirmation, ¹³C NMR (δ 170–175 ppm for carbonyl) and FT-IR (1700 cm⁻¹ C=O stretch) are used. Advanced labs employ LC-MS for trace impurity profiling .

Resolving Data Contradictions

Q. Q7. How can researchers resolve discrepancies in reported biological activities of this compound derivatives?

Answer: Contradictions may arise from impurities, solvent effects, or assay variability. Reproduce experiments under standardized conditions (e.g., fixed DMSO concentration in cell assays). Meta-analyses comparing IC₅₀ values across studies and orthogonal assays (e.g., SPR vs. enzymatic inhibition) validate target engagement. Contradictory crystallography data require re-refinement using updated SHELX parameters .

Solubility and Stability

Q. Q8. What factors influence the solubility and stability of this compound in aqueous systems?

Answer: Solubility is pH-dependent; the compound ionizes in basic media (pH >8). Stability decreases under UV light due to naphthalene ring photooxidation. Use amber vials and antioxidants (e.g., BHT) for long-term storage. Advanced studies apply molecular dynamics simulations to predict solvation free energies in mixed solvents .

Biological Activity Profiling

Q. Q9. How can researchers design experiments to evaluate the antihyperuricemic potential of this compound derivatives?

Answer: Use xanthine oxidase (XO) inhibition assays (UV-Vis at 290 nm) with allopurinol as a positive control. In vivo models (e.g., potassium oxonate-induced hyperuricemia in mice) assess serum urate levels. Advanced studies employ molecular docking (AutoDock Vina) to predict binding affinities to XO’s active site .

Reaction Mechanism Elucidation

Q. Q10. What mechanistic insights govern the nucleophilic reactions of this compound?

Answer: The hydroxyl group directs electrophilic substitution to the ortho/para positions. For esterification, acid-catalyzed nucleophilic acyl substitution (e.g., Fischer esterification) is common. Isotope labeling (¹⁸O) and kinetic studies (Eyring plots) elucidate rate-determining steps. Computational studies (Gaussian 16, B3LYP/6-31G*) map transition states and activation energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.